3-bromo-7-chloroimidazo[1,5-a]pyridine
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Overview
Description
3-Bromo-7-chloroimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by the presence of bromine and chlorine atoms at the 3rd and 7th positions, respectively, on the imidazo[1,5-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-7-chloroimidazo[1,5-a]pyridine typically involves the cyclization of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds through a one-pot tandem cyclization/bromination process, which does not require a base .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and chlorine reagents.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-chloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like TBHP and hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are utilized.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3-Bromo-7-chloroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-bromo-7-chloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine
- 7-Chloroimidazo[1,2-a]pyridine
- 3-Chloroimidazo[1,5-a]pyridine
Comparison: 3-Bromo-7-chloroimidazo[1,5-a]pyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
1781530-15-1 |
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Molecular Formula |
C7H4BrClN2 |
Molecular Weight |
231.48 g/mol |
IUPAC Name |
3-bromo-7-chloroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-7-10-4-6-3-5(9)1-2-11(6)7/h1-4H |
InChI Key |
SANFLIXRNBUHLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2Br)C=C1Cl |
Purity |
95 |
Origin of Product |
United States |
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